

# "Ethyl 6-chloro-5-nitronicotinate" solubility and stability

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## Compound of Interest

Compound Name: *Ethyl 6-chloro-5-nitronicotinate*

Cat. No.: *B169116*

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An In-depth Technical Guide for Researchers

## Core Topic: Ethyl 6-chloro-5-nitronicotinate A Technical Guide to Solubility and Stability for Drug Development Professionals Introduction and Physicochemical Profile

**Ethyl 6-chloro-5-nitronicotinate** is a substituted pyridine derivative. Compounds of this class are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.<sup>[1][2]</sup> Its structure, featuring an ethyl ester, a chloro substituent, and a nitro group, dictates its reactivity, solubility, and stability—critical parameters that influence its handling, formulation, and reaction kinetics.

The stability of this molecule is intrinsically linked to its functional groups. The ester is susceptible to hydrolysis, the nitroaromatic system may be sensitive to light and reductive conditions, and the chlorinated pyridine ring influences the overall electron distribution and reactivity.<sup>[3][4]</sup>

Table 1: Physicochemical Properties of **Ethyl 6-chloro-5-nitronicotinate** and Related Analogs

Property	Ethyl 6-chloro-5-nitronicotinate (Projected)	Methyl 6-chloro-5-nitronicotinate (Reference)	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>4</sub>	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>4</sub>	<a href="#">[5]</a>
Molecular Weight	230.61 g/mol	216.58 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to Yellow Solid (Expected)	White to Yellow Solid	<a href="#">[7]</a>
Melting Point	Not available	~76 °C	<a href="#">[2]</a>
Boiling Point	Not available	~317.8 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[8]</a>
LogP (Predicted)	~2.4 - 2.8	~1.5 - 1.95	<a href="#">[2]</a>
Water Solubility	Poorly soluble (Projected)	357.53 mg/L (Predicted)	<a href="#">[9]</a>

Note: Properties for the title compound are projected based on its structure and data from its methyl analog. Experimental verification is required.

## Solubility Profile: Projections and Experimental Determination

The lipophilic character, suggested by a predicted LogP greater than 2, combined with a crystalline solid form, indicates that **Ethyl 6-chloro-5-nitronicotinate** will likely exhibit low aqueous solubility but good solubility in a range of organic solvents.

**Causality Behind Solvent Selection:** The choice of solvents for solubility testing is critical. We include polar aprotic solvents (e.g., DMSO, DMF) as they are excellent solubilizers for a wide range of organic molecules and are common in biological screening. Alcohols (Methanol, Ethanol) are chosen for their intermediate polarity. Chlorinated solvents (DCM) and ethers (THF) are selected for their ability to dissolve less polar compounds. Acetonitrile is a key solvent due to its widespread use as a mobile phase in reverse-phase chromatography.

Table 2: Projected Solubility of **Ethyl 6-chloro-5-nitronicotinate**

Solvent	Type	Predicted Solubility	Rationale for Use
Water	Aqueous	Very Low	Essential for biological assays and formulation.
DMSO	Polar Aprotic	Very High	Stock solution preparation for biological screening.
DMF	Polar Aprotic	High	Alternative to DMSO for stock solutions.
Methanol	Polar Protic	Moderate	Common solvent for reactions and analysis.
Ethanol	Polar Protic	Moderate	Relevant for formulations and as a less toxic alcohol.
Acetonitrile	Polar Aprotic	Moderate	Widely used in HPLC mobile phases.
Dichloromethane (DCM)	Nonpolar	High	Used in organic synthesis and extraction.
Tetrahydrofuran (THF)	Polar Aprotic	High	Common reaction and analysis solvent.

## Protocol 1: Experimental Solubility Determination (Shake-Flask Method)

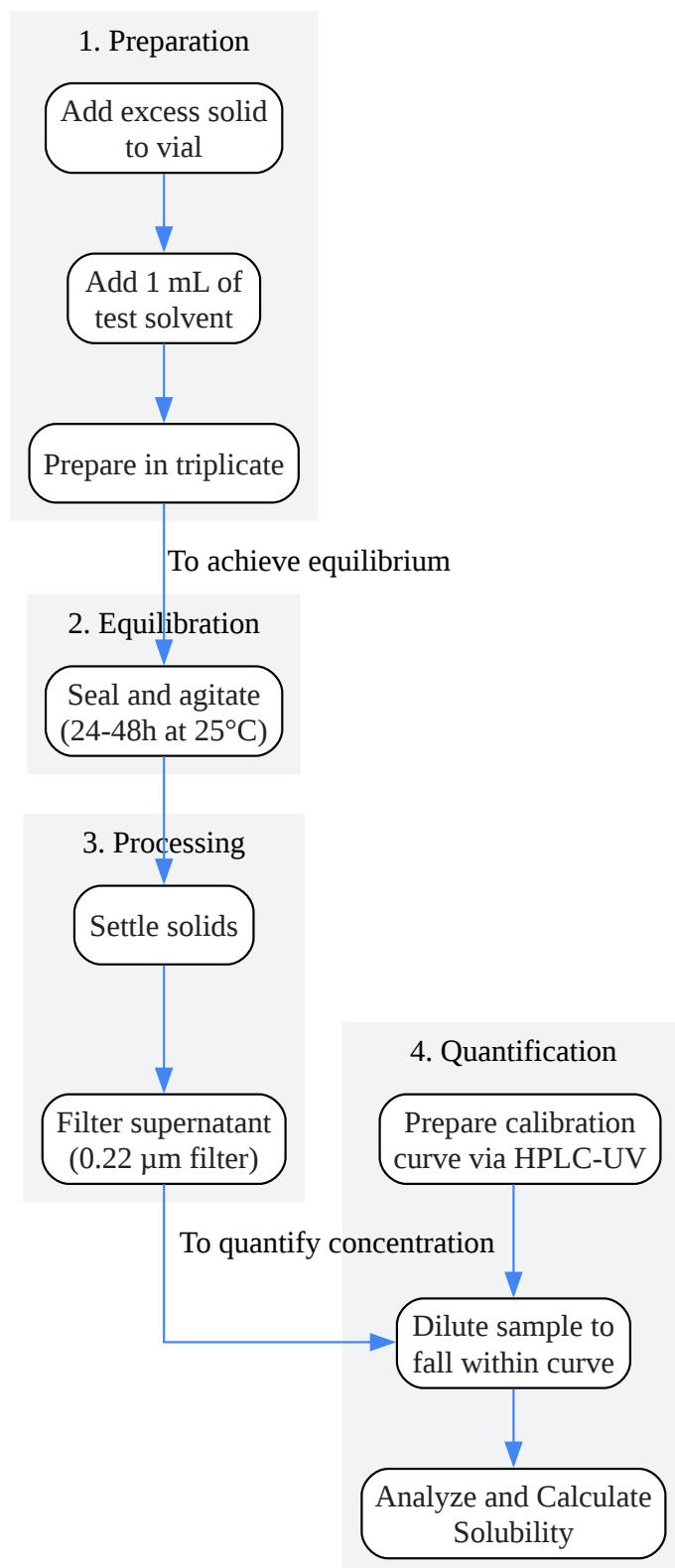
This protocol describes a self-validating system for determining the thermodynamic solubility of the compound, a gold-standard method.

- Preparation of Saturated Solutions:

- Add an excess amount of **Ethyl 6-chloro-5-nitronicotinate** (e.g., 5-10 mg) to a 2 mL glass vial. Ensure the amount is enough that undissolved solid remains.
- Add 1 mL of the desired solvent (e.g., water, buffer at pH 7.4, ethanol).
- Repeat for each solvent, preparing each sample in triplicate for statistical validity.

- Equilibration:
  - Seal the vials tightly.
  - Place the vials in a shaker or rotator set to a consistent agitation speed.
  - Incubate at a controlled temperature (e.g., 25 °C) for 24-48 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium.
- Sample Processing:
  - After incubation, allow the vials to stand for at least 1 hour to let undissolved solids settle.
  - Carefully withdraw an aliquot of the supernatant.
  - Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all particulate matter. This step is critical to avoid artificially inflated concentration readings.
- Quantification (via HPLC-UV):
  - Prepare a stock solution of the compound in a high-solubility solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
  - Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
  - Dilute the filtered supernatant from Step 3 with the mobile phase to fall within the linear range of the calibration curve.

- Analyze the calibration standards and the diluted samples by HPLC-UV (see Section 4 for a starting method).
- Calculate the concentration in the original supernatant by applying the dilution factor. The average of the triplicate results is the measured solubility.

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Caption: Proposed Pathway for Ester Hydrolysis.

## Photostability

Nitroaromatic compounds can absorb UV light, leading to photochemical reactions. It is crucial to protect **Ethyl 6-chloro-5-nitronicotinate** from light, especially when in solution, to prevent potential degradation and the formation of impurities. [4]

## Thermal Stability and General Handling

Safety data for related compounds indicate that the molecule is stable under recommended storage conditions. [3][8] To ensure product integrity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). [3][10] High temperatures should be avoided, as thermal decomposition can release hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas. [3]

## Chemical Incompatibilities

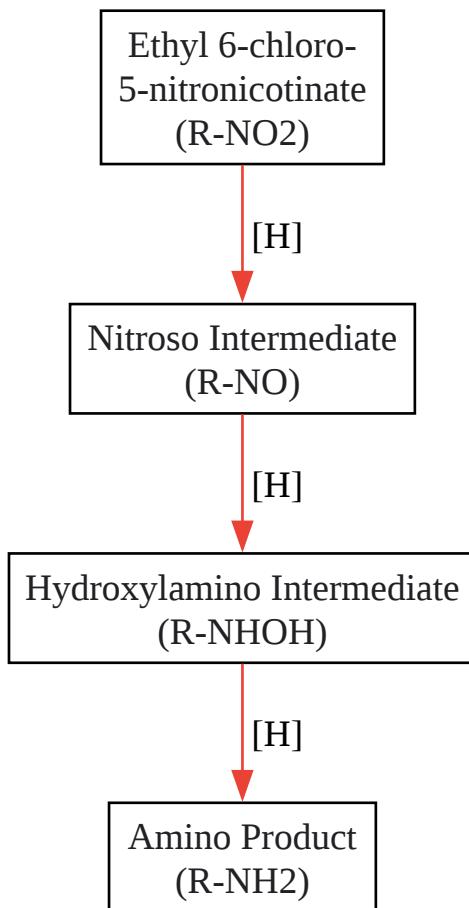
The compound should not be stored or mixed with:

- Strong Oxidizing Agents: Can react with the nitro group or other parts of the molecule. [3]\*

Strong Acids and Bases: Will catalyze the hydrolysis of the ester group. [3]

## Potential Reductive Degradation

A significant metabolic and chemical degradation pathway for nitroaromatics is the reduction of the nitro group. [4] This can occur in the presence of reducing agents or under certain biological conditions. The reduction can proceed sequentially to form nitroso, hydroxylamino, and ultimately, amino derivatives. The formation of such impurities can have toxicological implications and must be monitored.



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Caption: Proposed Pathway for Reductive Degradation of the Nitro Group.

## Analytical Methodologies for Quantification

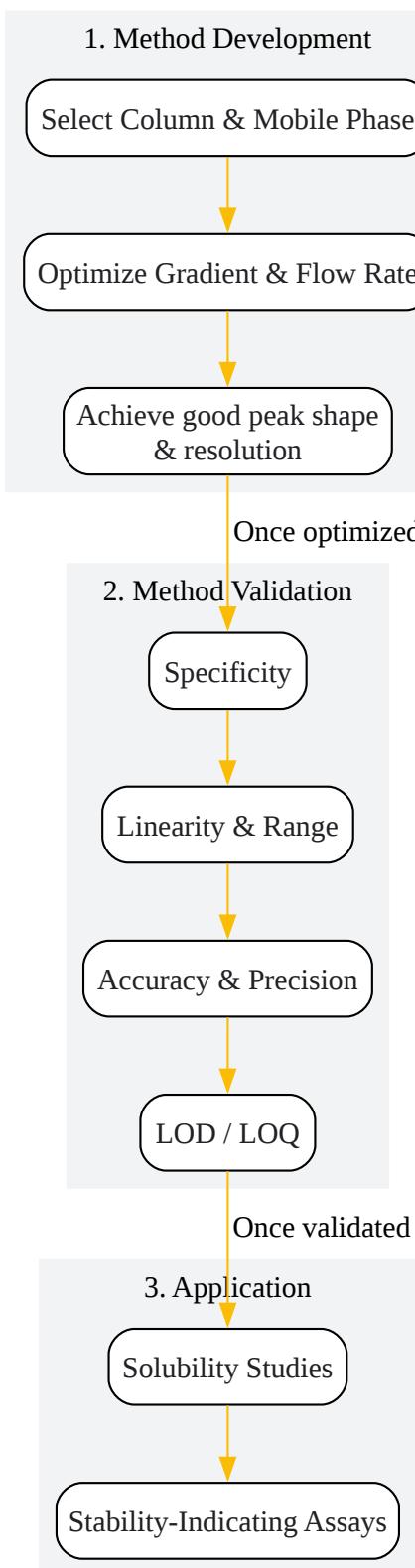
A robust analytical method is essential for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most appropriate technique due to the compound's chromophore.

## Protocol 2: Recommended HPLC-UV Method for Quantification

This protocol provides a starting point for method development. The ultimate goal is to achieve a sharp, symmetric peak for the parent compound that is well-resolved from any potential degradants or impurities.

- Instrumentation and Columns:
  - HPLC system with a UV/Vis or Diode Array Detector (DAD).
  - C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size). A C18 phase is chosen for its versatility in retaining moderately nonpolar compounds.
- Chromatographic Conditions (Starting Point):
  - Mobile Phase A: Water with 0.1% Formic Acid. (The acid improves peak shape and suppresses ionization).
  - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  - Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. A gradient is used to ensure elution of the parent compound and any more lipophilic impurities.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C. (Controlled temperature ensures reproducible retention times).
  - Injection Volume: 10  $\mu$ L.
  - Detection Wavelength: Monitor at a wavelength of maximum absorbance, likely between 254-280 nm. A DAD is invaluable during development to assess peak purity.
- Method Validation (ICH Q2(R1) Principles):
  - Specificity: Inject a blank (diluent), a placebo (if in formulation), and a sample of the compound to ensure no interfering peaks are present at the retention time of the analyte.
  - Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between peak area and concentration. The correlation coefficient ( $r^2$ ) should be  $>0.999$ .

- Accuracy: Perform recovery studies by spiking a known amount of the compound into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
- Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
- Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable precision and accuracy. This is critical for stability studies where low levels of degradants must be measured.



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Caption: Workflow for Analytical Method Development and Validation.

## Conclusion

While direct experimental data for **Ethyl 6-chloro-5-nitronicotinate** is not abundant in public literature, a robust working profile can be established by leveraging data from close structural analogs and fundamental chemical principles. This guide projects that the compound is a crystalline solid with low aqueous solubility but good solubility in common organic solvents like DMSO and DCM. The primary stability concerns are hydrolytic degradation of the ethyl ester, particularly under basic conditions, and potential photodegradation of the nitroaromatic system. The provided experimental protocols for solubility determination and HPLC-based quantification offer a clear and scientifically sound path for researchers to generate the empirical data needed for their specific applications in drug discovery and development.

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